molecular formula C8H9I B1345684 1-Ethyl-4-iodobenzene CAS No. 25309-64-2

1-Ethyl-4-iodobenzene

Cat. No. B1345684
CAS RN: 25309-64-2
M. Wt: 232.06 g/mol
InChI Key: OOLSRHZMXAYDFB-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodobenzene is a chemical compound with an aromatic ring that is used as a starting material for the synthesis of other compounds .


Synthesis Analysis

1-Ethyl-4-iodobenzene can be synthesized using iodine in acetonitrile at 40℃ for 1.5 hours . Another method involves the use of triethylsilane and indium (III) bromide in chloroform at 60℃ for 1 hour .


Molecular Structure Analysis

The molecular formula of 1-Ethyl-4-iodobenzene is C8H9I . It has an aromatic ring with an ethyl group and an iodine atom attached to it .


Chemical Reactions Analysis

1-Ethyl-4-iodobenzene is mainly used in cross-coupling reactions, such as the Suzuki reaction . It can be used to link two molecules together to form a new molecule .


Physical And Chemical Properties Analysis

1-Ethyl-4-iodobenzene is a colorless to yellow to red-brown to brown liquid . It has a molecular weight of 232.06 . The compound is insoluble and sinks in water .

Scientific Research Applications

Palladium-Catalyzed Cross-Coupling Reactions

1-Ethyl-4-iodobenzene has been utilized in palladium-catalyzed cross-coupling reactions. For instance, its use in carbonylative coupling reactions under a carbon monoxide atmosphere has been explored, yielding significant yields of corresponding products such as (E)-3-ethoxy-1-arylprop-2-en-1-ones (Sakamoto et al., 1992). Additionally, 1-Ethyl-4-iodobenzene has been involved in the synthesis of various Weinreb amides via palladium-catalyzed aminocarbonylation, demonstrating high yields and chemoselectivity (Takács et al., 2010).

Supramolecular Chemistry

In supramolecular chemistry, 1-Ethyl-4-iodobenzene has been used to induce the formation of heterodimeric capsules through hydrogen bonds and CH-halogen interactions. This application highlights its role in guest-induced assembly, contributing to the understanding of molecular interactions and encapsulation processes (Kobayashi et al., 2003).

Electrocatalysis and Electroreduction

The electrocatalytic properties of 1-Ethyl-4-iodobenzene have been studied through techniques like cyclovoltammetry and chronocoulometry. Research shows its electroreduction characteristics differ from those of nitrobenzene, with specific focus on aspects like peak potential, diffusion control, and reaction efficiency (Chen Song, 2005).

Molecular Dynamics and Spectroscopy

Investigations into the molecular dynamics of compounds related to 1-Ethyl-4-iodobenzene, such as ethylbenzene and its derivatives, have been conducted using solid-state proton spin relaxation techniques. These studies provide insights into the reorientation barriers and molecular structures of these compounds, enhancing the understanding of their physical properties (Beckmann et al., 1991).

Safety And Hazards

1-Ethyl-4-iodobenzene is classified as a warning hazard. It can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest .

properties

IUPAC Name

1-ethyl-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLSRHZMXAYDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179954
Record name 1-Ethyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-iodobenzene

CAS RN

25309-64-2
Record name 1-Ethyl-4-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25309-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-iodobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025309642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
K Kobayashi, K Ishii, S Sakamoto… - Journal of the …, 2003 - ACS Publications
… 1-Ethyl-4-iodobenzene and 1-ethyl-4-methoxybenzene lack one of two interacting functional groups of 1-iodo-4-methoxybenzene. 1-Ethyl-4-iodobenzene and 1-ethyl-4-…
Number of citations: 143 pubs.acs.org
LR Moore, KH Shaughnessy - Organic Letters, 2004 - ACS Publications
… 2 were initially screened in the Heck coupling of 1-ethyl-4-iodobenzene and styrene at 80 C (eq 1… Figure 1 Comparison of GC yields for the Heck coupling of 1-ethyl-4-iodobenzene or 4-…
Number of citations: 190 pubs.acs.org
BVS Reddy, CR Reddy, MR Reddy, S Yarlagadda… - Organic …, 2015 - ACS Publications
A wide range of benzo[c]cinnolines are prepared through a sequential C–C and C–N bond formation by means of an oxidative C–H functionalization. The reaction proceeds via the C-…
Number of citations: 56 pubs.acs.org
Y Miura, Y Yoshida - Macromolecular Chemistry and Physics, 2002 - Wiley Online Library
… According to Scheme 1, 3 was prepared by the reaction of 1-ethyl-4-iodobenzene with … When the reaction was carried out in benzene at 388C using an excess of 1-ethyl-4-iodobenzene …
Number of citations: 29 onlinelibrary.wiley.com
R Fuhrer, EK Athanassiou, NA Luechinger, WJ Stark - Small, 2009 - Wiley Online Library
… The IR spectra were compared to the relevant reference compounds 1-ethyl-4-iodobenzene for iodo-functionalized particles and 4-vinyl-biphenyl for vinyl-functionalized particles (…
Number of citations: 302 onlinelibrary.wiley.com
WT Jiang, MY Xu, S Yang, XY Xie… - Angewandte Chemie …, 2020 - Wiley Online Library
… It's noted that by subjecting ortho unsubstituted 1-ethyl-4-iodobenzene (1 l), Et-I and alkyl-Ge 2 a to the standard condition, 48 % yield of trialkylation product 4 l was obtained with 44 % …
Number of citations: 31 onlinelibrary.wiley.com
M Kirkus, R Lygaitis, MH Tsai, JV Grazulevicius, CC Wu - Synthetic metals, 2008 - Elsevier
… Compound 6 was synthesized by Ullmann–Goldberg coupling of 1-ethyl-4-iodobenzene with tri(1H-indol-3-yl)methane 1 in the presence of copper(I) iodide, potassium carbonate and …
Number of citations: 58 www.sciencedirect.com
WY Zhou, M Chen, PZ Zhang, AQ Jia… - Journal of Chemical …, 2021 - Springer
… The method was similar to that used for 12S, employing 1-ethyl-4-iodobenzene (2.3 g, 10 mmol) instead of 2-iodotoluene. Yield: 100%. GC: purity 99.4%, t R = 7.567 min. …
Number of citations: 2 link.springer.com
KA Kelly, ST Burns, MG Khaledi - Analytical chemistry, 2001 - ACS Publications
Like other chromatographic techniques, retention factor, k, in micellar electrokinetic chromatography (MEKC) is directly related to solute partition coefficient and the chromatographic …
Number of citations: 56 pubs.acs.org
JP Wibaut, J Overhoff, EW Jonker - Recueil des Travaux …, 1943 - Wiley Online Library
… cetylbenzene, the iodine atom enters the para position, but they consider it probable on the grounds of analogy, as iodization of ethylbenzene yielded exclusively 1 -ethyl4-iodobenzene…
Number of citations: 12 onlinelibrary.wiley.com

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